molecular formula C12H19NO5 B179194 Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate CAS No. 129287-91-8

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate

Cat. No.: B179194
CAS No.: 129287-91-8
M. Wt: 257.28 g/mol
InChI Key: DFSYSSVVPOGHSO-UHFFFAOYSA-N
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Description

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate is a chemical compound with the molecular formula C₁₂H₁₉NO₅ and a molecular weight of 257.29 g/mol . This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate typically involves the reaction of ethyl 3-oxocyclobutane-1-carboxylate with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate serves as an important building block in the synthesis of various pharmaceuticals. Its structural characteristics allow for the development of compounds with enhanced biological activity.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. The incorporation of the cyclobutane moiety has been linked to improved selectivity and potency in targeting specific tumor types.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules through various coupling reactions.

Example: Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is commonly used for protecting amines during peptide synthesis, allowing for selective reactions without interfering with other functional groups. This compound can be employed to introduce amino acids into peptide chains efficiently.

Protein Degradation Studies

Recent studies have explored the use of this compound in developing protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins associated with diseases.

Research Findings

A notable study highlighted its role in synthesizing bifunctional molecules that can bind to both a target protein and an E3 ligase, facilitating targeted protein degradation. This approach has potential implications for treating diseases such as cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or interact with functional groups, thereby modulating biological pathways and exerting its effects .

Biological Activity

Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate (CAS No. 129287-91-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C₁₂H₁₉N₁O₅
  • Molecular Weight : 257.28 g/mol
  • Appearance : Solid, clear
  • Storage Conditions : Room temperature or refrigerated (2-7°C) .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, enhancing the efficacy of existing antibiotics and potentially serving as a scaffold for the development of new therapeutic agents.

Antibiotic Potentiation

Recent studies have highlighted the role of compounds similar to this compound in potentiating antibiotic activity. For instance, compounds that disrupt bacterial membrane integrity can enhance the effectiveness of antibiotics against resistant strains of bacteria such as Escherichia coli .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial properties. For example:

  • MIC Reduction : The Minimum Inhibitory Concentration (MIC) of clarithromycin was reduced by up to 512-fold in the presence of certain derivatives, indicating a strong potentiation effect .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity. The presence of the tert-butoxycarbonyl (Boc) group plays a crucial role in its interaction with bacterial membranes and efflux pumps, which are critical for overcoming antibiotic resistance .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of this compound in combination with various antibiotics against resistant strains of E. coli. The results indicated that this compound significantly lowered the MIC values for several antibiotics, suggesting a mechanism involving membrane permeabilization and efflux pump inhibition .

Case Study 2: In Vivo Applications

While most studies focus on in vitro applications, preliminary in vivo studies are underway to assess the pharmacokinetics and therapeutic potential of this compound in animal models. These studies aim to evaluate its safety profile and efficacy in treating infections caused by resistant bacteria.

Data Table: Biological Activity Summary

Biological ActivityObservations
Antibacterial PotencySignificant reduction in MIC for clarithromycin
MechanismMembrane permeabilization, efflux pump inhibition
Structural ModificationsEnhanced activity with specific derivatives
In Vivo StudiesOngoing assessments for therapeutic potential

Properties

IUPAC Name

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-5-17-9(15)12(6-8(14)7-12)13-10(16)18-11(2,3)4/h5-7H2,1-4H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFSYSSVVPOGHSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=O)C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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